molecular formula C15H37PSn2 B14394694 CID 73166687

CID 73166687

Katalognummer: B14394694
Molekulargewicht: 485.8 g/mol
InChI-Schlüssel: IXFJIAYLJOJXSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 73166687 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 73166687 involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Reduction Reactions: Utilizing reducing agents to achieve the desired chemical structure.

    Substitution Reactions: Employing nucleophilic or electrophilic substitution to introduce specific functional groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes, ensuring consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis are commonly used to produce this compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

CID 73166687 undergoes various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized products.

    Reduction: Using reducing agents to achieve reduced forms.

    Substitution: Engaging in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

CID 73166687 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Employed in biological assays and studies to understand cellular processes.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in manufacturing processes and product formulations.

Wirkmechanismus

The mechanism of action of CID 73166687 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist, modulating biological processes at the molecular level. The exact mechanism depends on the context of its application, such as in therapeutic settings or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    CID 91857419: Known for its unique properties and applications in similar fields.

    CID 91853967: Shares structural similarities and reactivity with CID 73166687.

Uniqueness

This compound stands out due to its specific molecular structure and reactivity, making it suitable for specialized applications. Its unique properties allow for targeted use in scientific research and industrial processes, distinguishing it from other similar compounds.

Conclusion

This compound is a versatile compound with significant importance in various fields. Its unique properties, preparation methods, and applications make it a valuable subject of study and use in scientific research and industry.

Eigenschaften

Molekularformel

C15H37PSn2

Molekulargewicht

485.8 g/mol

InChI

InChI=1S/C10H22P.5CH3.2Sn/c1-4-7-9-11(6-3)10-8-5-2;;;;;;;/h3-10H2,1-2H3;5*1H3;;

InChI-Schlüssel

IXFJIAYLJOJXSA-UHFFFAOYSA-N

Kanonische SMILES

CCCCP(CCCC)CC[Sn](C)C.C[Sn](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.